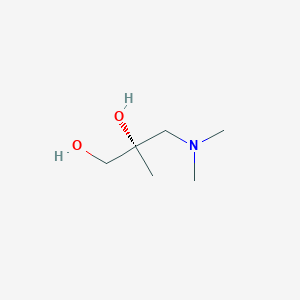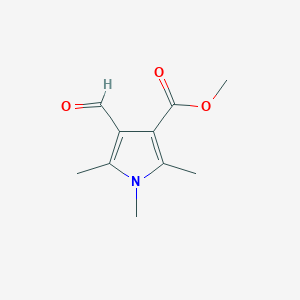
7-aminoisoquinolin-1(2H)-one
Vue d'ensemble
Description
7-Aminoisoquinolin-1(2H)-one (AIQ) is an organic molecule that has been studied extensively due to its unique properties and potential applications in various fields. AIQ has been studied in the fields of catalysis, organic synthesis, and biochemistry. It has been used as a reagent in organic synthesis, as a catalyst for various reactions, and as a potential therapeutic agent. AIQ has also been studied for its potential to act as a neuroprotective agent and for its possible role in the regulation of neuronal activity.
Applications De Recherche Scientifique
Anticancer Properties :
- 7-Amino-3-hetarylisoquinolines, a family of compounds related to 7-aminoisoquinolin-1(2H)-one, show promise as anticancer compounds. This is based on literature data and preliminary biological assay results (Konovalenko et al., 2020).
- Novel derivatives of 7-amino-4-methylquinolin-2(1H)-one, closely related to this compound, have been synthesized and shown potential anticancer activity, with different effects on various types of cancer cells (Kubica et al., 2018).
Antitumor Properties :
- 7-Aminoisoquinoline-5,8-quinone derivatives prepared from related compounds have exhibited antitumor properties on cancer cell lines. Their antitumor activity correlated with their redox properties (Valderrama et al., 2009).
Inhibitor for Phenylethanolamine N-Methyltransferase (PNMT) :
- 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (related to this compound) has been studied for its selectivity in inhibiting PNMT, showing significant selectivity compared to alpha 2-adrenoceptor (Grunewald et al., 1997).
Inhibitor of Poly (ADP-Ribose) Polymerase (PARP) :
- 5-Aminoisoquinolin-1(2H)-one, a water-soluble PARP inhibitor, has been shown to reduce the evolution of experimental periodontitis in rats, suggesting a novel approach for the treatment of periodontal disease (Di Paola et al., 2007).
Synthesis and Applications in Organic Chemistry :
- Research has also focused on developing new methods for synthesizing 1-aminoisoquinoline derivatives, demonstrating broad applications in organic synthesis and medicinal chemistry (Huang et al., 2021).
Spasmolytic Activity :
- 1-Substituted 3-aminoisoquinolines and their derivatives, related to this compound, have been synthesized and evaluated for spasmolytic activity (Sereda et al., 1997).
HIV Type 1 Integrase Inhibitors :
- 2-Hydroxyisoquinoline-1,3(2H,4H)-diones, structurally related to this compound, have been investigated as inhibitors of human immunodeficiency virus type 1 integrase (Suchaud et al., 2014).
Synthesis of Aminoisoquinolines :
- Various studies have focused on developing efficient synthesis methods for aminoisoquinolines, demonstrating the chemical versatility and potential for the creation of novel compounds with biological activity (Adusumalli et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
7-amino-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYZPUIUNDCIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CNC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573887 | |
| Record name | 7-Aminoisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174302-46-6 | |
| Record name | 7-Aminoisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-amino-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol](/img/structure/B63494.png)
![2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile](/img/structure/B63496.png)

![1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B63499.png)









